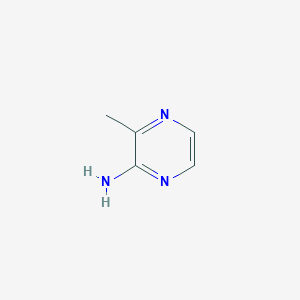

2-Amino-3-methylpyrazine

説明

Structure

3D Structure

特性

IUPAC Name |

3-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-5(6)8-3-2-7-4/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPHZDDLWFHRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307027 | |

| Record name | 2-Amino-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19838-08-5 | |

| Record name | 3-Methyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19838-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 186054 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019838085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19838-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 3 Methylpyrazine

Synthetic Routes to 2-Amino-3-methylpyrazine

The synthesis of this compound, a significant heterocyclic compound, can be achieved through various chemical strategies. These routes are broadly categorized into direct synthesis approaches and multi-step pathways starting from different precursors. The choice of a particular method often depends on factors like the availability of starting materials, desired yield, and scalability.

Direct Synthesis Approaches and Optimization

Direct synthesis methods for pyrazine (B50134) derivatives often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. d-nb.info While specific direct syntheses for this compound are not extensively detailed in the provided results, the general principle involves the reaction of an appropriate α-aminoketone or its equivalent, which can dimerize and cyclize to form the pyrazine ring. d-nb.info For instance, pyrazines can be formed through the condensation of two molecules of α-aminocarbonyls. d-nb.info The optimization of such reactions would focus on controlling the regioselectivity of the condensation to favor the desired 2-amino-3-methyl substitution pattern.

Another approach involves the reaction of 2,3-dimethylpyrazine (B1216465) with an organolithium compound followed by trapping with an electrophile, which represents a direct functionalization of a pre-existing pyrazine core. mdpi.com

Multi-step Synthesis from Precursors

More commonly, this compound is prepared through multi-step synthetic sequences starting from functionalized pyrazine precursors.

A common precursor for the synthesis of aminopyrazines is pyrazine carboxylic acid. For the related isomer, 2-amino-5-methylpyrazine, a well-established industrial method starts with 5-methyl-2-pyrazine carboxylic acid. google.com This process involves several key transformations:

Azidation : The carboxylic acid is reacted with a reagent like diphenylphosphoryl azide (B81097) (DPPA) to form an acid azide. google.com

Curtius Rearrangement : The acid azide undergoes a Curtius rearrangement to yield an isocyanate. google.com

A similar strategy could be envisioned for the synthesis of this compound starting from 3-methylpyrazine-2-carboxylic acid. Another related synthesis begins with 5-methylpyrazine-2-carboxylic acid, which is first converted to its methyl ester and then to a carbohydrazide (B1668358). researchgate.net This carbohydrazide can then be further modified. researchgate.net

Functionalization of a simpler pyrazine, such as 2,3-dimethylpyrazine, provides a direct route to substituted pyrazines. A notable method is the lateral metalation-electrophilic trapping reaction. mdpi.com In this process, 2,3-dimethylpyrazine is treated with a strong base like n-butyllithium (n-BuLi) to selectively deprotonate one of the methyl groups, forming a lithiated benzyl-type intermediate. mdpi.com This intermediate can then be reacted with an electrophile. For example, quenching with diphenylchlorophosphine (Ph2PCl) yields 2-diphenylphosphinomethyl-3-methylpyrazine. mdpi.com This reaction has been successfully carried out in solvents like THF and the more environmentally friendly cyclopentyl methyl ether (CPME). mdpi.com While this example leads to a phosphine (B1218219) derivative, the strategy of selective metalation and subsequent reaction with an aminating agent could potentially be adapted to synthesize this compound.

Comparison of Synthetic Efficiencies and Yields

The efficiency of synthesizing substituted pyrazines varies significantly with the chosen route and specific reaction conditions. The following table summarizes reported yields for the synthesis of this compound and related compounds.

| Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |

| 5-Methyl-2-pyrazine carboxylic acid | 2-Amino-5-methylpyrazine | 1. DPPA, Toluene, 90-95 °C; 2. Deprotection | 50-55 (overall) | google.com |

| 2,3-Dimethylpyrazine | 2-Diphenylphosphinomethyl-3-methylpyrazine | 1. n-BuLi, THF, RT; 2. Ph2PCl, -78 °C | 85 | mdpi.com |

| 2,3-Dimethylpyrazine | 2-Diphenylphosphinomethyl-3-methylpyrazine | 1. n-BuLi, CPME, 0 °C; 2. Ph2PCl, 0 °C | 70 | mdpi.com |

| 2-Amino-3-bromopyrazine | 2-Amino-3-(methylamino)pyrazine | CuSO4, 12 M methanamine (aq), 120 °C, Microwave | 80 | chemicalbook.com |

Reactivity and Transformations of this compound

The presence of both an amino group and a pyrazine ring endows this compound with a rich chemical reactivity, making it a valuable intermediate in the synthesis of more complex heterocyclic systems. The amino group can act as a nucleophile, while the pyrazine ring can participate in various substitution and condensation reactions.

A key reaction of this compound is its use in the construction of fused heterocyclic systems. For example, it reacts with 2-bromo-1-(6-bromo-3-pyridyl)ethanone in the presence of sodium bicarbonate in 2-propanol. iucr.org This reaction leads to the formation of 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, a fused-ring system, demonstrating that the amino group attacks the α-bromoketone, leading to cyclization. iucr.org

Electrophilic Aromatic Substitution Reactions

The pyrazine ring is generally considered electron-deficient, making electrophilic aromatic substitution reactions challenging compared to benzene. slideshare.netresearchgate.net However, the presence of the activating amino and methyl groups on this compound facilitates such reactions.

Halogenation Studies (e.g., Bromination, Chlorination, Iodination)

Halogenation of aminopyrazines is a key method for introducing functional groups that can be further modified. d-nb.info The reaction conditions, including the choice of halogenating agent and solvent, play a crucial role in the outcome of the reaction, influencing both the yield and the position of halogenation. d-nb.inforesearchgate.net

Bromination: The bromination of 2-aminopyrazine (B29847) derivatives often occurs at the 5-position. d-nb.info For instance, 2-amino-5-bromo-3-methylpyrazine (B1288843) can be synthesized, and the bromine atom in this compound can undergo substitution reactions. The use of N-bromosuccinimide (NBS) is a common method for the bromination of aminopyrazines. d-nb.info Studies have shown that microwave-assisted bromination of 2-aminopyrazine using NBS in acetonitrile (B52724) can lead to both mono- and di-brominated products with high yields, depending on the amount of NBS used. d-nb.inforesearchgate.netthieme.de Specifically, using 1.1 equivalents of NBS at room temperature favors the formation of the monobrominated product, 2-amino-5-bromopyrazine. d-nb.info Increasing the amount of NBS to 3.3 equivalents under microwave irradiation leads to the formation of 2-amino-3,5-dibromopyrazine. d-nb.info

Chlorination: Similar to bromination, chlorination can be achieved using N-chlorosuccinimide (NCS). d-nb.info The reaction of 2-aminopyrazine with NCS in acetonitrile can yield chlorinated products. d-nb.info

Iodination: Iodination of 2-aminopyrazine has been found to be less efficient compared to bromination and chlorination, often resulting in poor yields. d-nb.inforesearchgate.net

The table below summarizes the halogenation of 2-aminopyrazine, a closely related compound, providing insights into the potential halogenation reactions of this compound.

| Halogenating Agent | Solvent | Conditions | Product(s) | Yield |

|---|---|---|---|---|

| NBS (1.1 equiv) | Acetonitrile | Room Temperature | 2-Amino-5-bromopyrazine | High |

| NBS (3.3 equiv) | Acetonitrile | Microwave, 100°C | 2-Amino-3,5-dibromopyrazine | Good |

| NCS | Acetonitrile | - | Chlorinated products | Good |

| NIS | - | - | Iodinated products | Poor |

Regioselectivity in Substitution Reactions

The directing effects of the amino and methyl groups on the pyrazine ring govern the regioselectivity of electrophilic substitution reactions. In the case of 2-aminopyrazine, halogenation predominantly occurs at the 5-position. d-nb.info This is attributed to the strong activating and ortho-, para-directing effect of the amino group. For this compound, the substitution pattern is influenced by both the amino and methyl groups. The amino group at position 2 and the methyl group at position 3 would be expected to direct incoming electrophiles to the 5-position. Research on the bromination of 3-methylpyrazine has highlighted challenges in controlling regioselectivity. However, specific conditions can achieve high regioselectivity, as seen in the synthesis of 2-amino-3-bromo-5-methylpyrazine, which proceeds with over 95% regioselectivity.

Nucleophilic Substitution Reactions on the Pyrazine Ring

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic substitution reactions, particularly when a good leaving group, such as a halogen, is present. nih.gov For instance, the chlorine atom in 2-amino-3-chloropyrazine (B41553) can be displaced by nucleophiles. nih.gov Similarly, the bromine atom in 2-amino-5-bromo-3-methylpyrazine can be substituted.

A deoxidative nucleophilic substitution of pyrazine N-oxides provides a pathway to introduce nucleophiles like the azido (B1232118) group. rsc.org This reaction has been demonstrated with 3-aminopyrazine 1-oxide, which upon treatment with trimethylsilyl (B98337) azide and diethylcarbamoyl chloride, yields 2-amino-3-azidopyrazine quantitatively. rsc.org This methodology could potentially be applied to the N-oxide of this compound.

Reactions Involving the Amino Group

The amino group of this compound is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives.

Amidation and Related Transformations

The amino group can undergo amidation reactions with carboxylic acids or their derivatives to form amides. imist.maimist.ma These reactions are significant as many biologically active pyrazine compounds contain an amide group. imist.ma For example, pyrazine-2-carboxylic acids can be converted to their corresponding amides. researchgate.net Lipozyme® TL IM has been used as a catalyst for the aminolysis of pyrazine esters with various amines to produce pyrazinamide (B1679903) derivatives. rsc.org This enzymatic approach offers a greener alternative to traditional chemical methods. rsc.org

The table below shows examples of amidation reactions of pyrazine derivatives.

| Pyrazine Starting Material | Amine | Catalyst/Conditions | Product |

|---|---|---|---|

| Pyrazine-2-carboxylate | Methylamine | Lipozyme® TL IM, tert-amyl alcohol, 45°C | Pyrazinamide derivative |

| Methyl 3-methylpyrazine-2-carboxylate | Ethylamine | Lipozyme® TL IM, tert-amyl alcohol, 45°C | Pyrazinamide derivative |

| Methyl 5-methylpyrazine-2-carboxylate | Isobutylamine | Lipozyme® TL IM, tert-amyl alcohol, 45°C | Pyrazinamide derivative |

Formation of Carbohydrazide Derivatives

The amino group can be transformed into a carbohydrazide functionality. The synthesis of 3-amino-pyrazine-2-carbohydrazide and its N'-methyl derivatives has been reported. researchgate.netscirp.orgscinito.ai These carbohydrazides can then be reacted with various reagents like isothiocyanates, aldehydes, and ketones to synthesize a range of heterocyclic derivatives, including thiosemicarbazides, thiadiazoles, oxadiazoles, and triazoles. researchgate.netscinito.ai For instance, 5-methylpyrazinoic acid hydrazide can be condensed with substituted aromatic aldehydes to produce substituted phenylmethylidene-5-methylpyrazine-2-carbohydrazide derivatives. ajgreenchem.com

Reactions Involving the Methyl Group (e.g., Lateral Metalation)

The functionalization of alkyl-substituted pyrazines via lateral metalation—a process involving deprotonation at the benzylic position of the alkyl group—is a key strategy for chemical elaboration. mdpi.comresearchgate.net However, this reaction on alkylpyrazines has been historically challenging, often resulting in poor regioselectivity and moderate yields. mdpi.comresearchgate.net

The process typically involves using a strong base, such as n-butyllithium (n-BuLi), to deprotonate the methyl group, creating a highly reactive lithiated intermediate. This intermediate can then be trapped by an electrophile to introduce a new functional group. mdpi.comresearchgate.net For instance, in a study on the closely related 2,3-dimethylpyrazine, metalation with n-BuLi followed by reaction with chlorodiphenylphosphine (B86185) (Ph₂PCl) successfully yielded 2-diphenylphosphinomethyl-3-methylpyrazine. mdpi.com This heteroatom-promoted lateral lithiation provides a valuable method for extending the carbon chain at the benzylic position. mdpi.comresearchgate.net

The reaction's success and regioselectivity are highly dependent on the reaction conditions, including the choice of solvent and temperature. The table below summarizes the conditions used for the lateral metalation of 2,3-dimethylpyrazine, a model for the behavior of this compound.

| Solvent | Temperature | Reagent | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Tetrahydrofuran (B95107) (THF) | -78 °C | n-BuLi | Ph₂PCl | 2-Diphenylphosphinomethyl-3-methylpyrazine | 85% | mdpi.com |

| Cyclopentyl Methyl Ether (CPME) | 0 °C | n-BuLi | Ph₂PCl | 2-Diphenylphosphinomethyl-3-methylpyrazine | 70% | mdpi.com |

Cycloaddition and Ring-Forming Reactions

This compound can serve as a building block in the synthesis of more complex fused heterocyclic systems through ring-forming reactions. A notable example is its reaction with α-haloketones to form substituted imidazo[1,2-a]pyrazines.

In a specific study, this compound was reacted with 2-bromo-1-(6-bromo-3-pyridyl)ethanone. iucr.org This reaction proceeds via an initial nucleophilic substitution, where the primary amino group of the pyrazine attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the fused imidazo[1,2-a]pyrazine (B1224502) ring system. The study confirmed that this reaction predominantly produces 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. iucr.org Such reactions are pivotal for creating novel scaffolds with potential applications in medicinal chemistry and materials science. tandfonline.com

| Reactant A | Reactant B | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | 2-Bromo-1-(6-bromo-3-pyridyl)ethanone | Sodium Bicarbonate | 2-Propanol | Heated at 80°C overnight | 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine | 44.7% | iucr.org |

Oxidation and Reduction Studies

The oxidation of the methyl group on the pyrazine ring is a known metabolic pathway and a potential synthetic transformation. inchem.org The methyl group can be oxidized to form the corresponding alcohol, which may be further oxidized to a carboxylic acid. inchem.org Another significant oxidative transformation is the ammoxidation of a methylpyrazine to a cyanopyrazine. This continuous-flow process can be achieved using vanadium metal oxide catalysts at high temperatures, converting the methyl group directly into a nitrile. acs.org

While specific oxidation studies focusing solely on this compound are not widely detailed in the provided context, the general reactivity of methylpyrazines suggests these pathways are plausible. For instance, the oxidation of 2-methylpyrazine (B48319) is a key step in producing 2-cyanopyrazine. acs.org Reduction reactions, conversely, could target the pyrazine ring itself, although such transformations are less commonly explored compared to the functionalization of its substituents. The presence of the amino group adds another layer of complexity, as it can also be susceptible to oxidation or may influence the reactivity of the ring and the methyl group.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, leading to the development of greener approaches for the synthesis of pyrazine derivatives. researchgate.net These methods focus on improving atom economy, reducing waste, and utilizing more environmentally benign materials.

Solvent Selection and Optimization (e.g., Cyclopentyl Methyl Ether)

The choice of solvent is a major contributor to the environmental impact of chemical processes. nih.gov Cyclopentyl methyl ether (CPME) has emerged as a favorable "green" alternative to traditional ethereal solvents like tetrahydrofuran (THF), dioxane, and methyl tert-butyl ether (MTBE). nih.govwikipedia.orgzeon.co.jp

CPME offers several advantages: a high boiling point (106 °C), low peroxide formation, stability under both acidic and basic conditions, and high hydrophobicity, which simplifies product separation and solvent recovery from aqueous media. wikipedia.orgzeon.co.jp Its utility has been demonstrated in lateral metalation reactions of alkylpyrazines. mdpi.com A study on 2,3-dimethylpyrazine showed that CPME could be used as a solvent for lithiation at 0 °C, achieving a good yield (70%), whereas the same reaction in THF required a much lower temperature of -78 °C to achieve a higher yield (85%). mdpi.com The ability to perform the reaction at a higher temperature in CPME can be advantageous in industrial settings, despite the slightly lower yield in this specific instance. mdpi.comnih.gov

| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | Reference |

|---|---|---|---|

| Boiling Point | 106 °C | 66 °C | wikipedia.org |

| Peroxide Formation | Resistant | Prone to formation | zeon.co.jp |

| Toxicity | Low | Higher | nih.govmdpi.com |

| Water Solubility | Low (0.3 g / 100 g) | Miscible | wikipedia.org |

Catalytic Methods in Pyrazine Synthesis

Catalytic methods offer highly efficient and selective routes to pyrazine synthesis, often under milder conditions and with less waste compared to stoichiometric reactions. d-nb.info

One innovative approach involves the use of earth-abundant metal catalysts. Manganese pincer complexes have been successfully employed for the dehydrogenative self-coupling of 2-amino alcohols to form symmetrically 2,5-substituted pyrazines. nih.govacs.org This method is highly atom-economical, producing only water and hydrogen gas as byproducts. acs.org

Biocatalysis represents another frontier in green pyrazine synthesis. Chemo-enzymatic strategies using enzymes like aminotransferases can convert 1,2-diketones into the corresponding pyrazines with high selectivity. d-nb.info This avoids harsh chemical reagents and often proceeds under mild, aqueous conditions.

For functional group transformations, heterogeneous catalysts are also prominent. As mentioned, CrVPO catalysts supported on materials like γ-Al₂O₃ are effective for the gas-phase ammoxidation of 2-methylpyrazine to 2-cyanopyrazine, a key industrial intermediate. acs.org

| Catalytic Method | Catalyst Type | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Dehydrogenative Coupling | Manganese Pincer Complex | 2-Amino Alcohols → 2,5-Disubstituted Pyrazines | Atom-economical (H₂ and H₂O byproducts) | nih.govacs.org |

| Enzymatic Synthesis | Aminotransferase (e.g., ATA-113) | 1,2-Diketones + Amine Source → Substituted Pyrazines | High selectivity, mild aqueous conditions | d-nb.info |

| Ammoxidation | CrVPO / γ-Al₂O₃ | Methylpyrazine → Cyanopyrazine | Continuous-flow process for industrial intermediates | acs.org |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Methylpyrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. For pyrazine (B50134) derivatives, the aromatic protons on the pyrazine ring typically appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the amino (-NH₂) group can vary in chemical shift and may appear as a broad singlet. The methyl (-CH₃) group protons will resonate in the upfield region, typically around δ 2.5 ppm. For instance, in a study of 3,5-dimethylpyrazine-2-carboxylic acid, the ring proton appeared as a singlet at δ 8.41 ppm, while the methyl group protons were observed at δ 2.59 ppm nih.gov.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, often allowing for the resolution of every unique carbon atom bhu.ac.inchemistrysteps.com. The carbon atoms of the pyrazine ring are typically found in the aromatic region (δ 130-160 ppm) nih.gov. Carbons attached to electronegative atoms like nitrogen will be shifted further downfield libretexts.org. The carbon of the methyl group will appear significantly upfield, generally in the δ 10-30 ppm range libretexts.org. For example, the ¹³C NMR spectrum of 3-d₃,5-dimethylpyrazine-2-carboxylic acid showed ring carbons at δ 157.7, 155.5, 142.1, and 141.1 ppm, with the methyl carbon appearing at δ 21.5 ppm nih.gov.

Interactive Table: Typical ¹H NMR Chemical Shifts for Pyrazine Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ring CH | 7.5 - 8.5 | Singlet (s) or Doublet (d) |

| Amino NH₂ | Variable (Broad) | Singlet (br s) |

| Methyl CH₃ | 2.3 - 2.8 | Singlet (s) |

Interactive Table: Typical ¹³C NMR Chemical Shifts for Pyrazine Derivatives libretexts.orgoregonstate.eduwisc.edu

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Ring C (Aromatic) | 130 - 160 |

| Ring C-NH₂ | 150 - 165 |

| Methyl C | 10 - 30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, TOF MS (ESI))

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Time-of-Flight (TOF) analyzers and Electrospray Ionization (ESI) are particularly powerful for analyzing pyrazine derivatives nih.govacs.org.

ESI is a soft ionization technique that typically produces a protonated molecular ion ([M+H]⁺), which allows for the unambiguous determination of the molecular weight. For 2-Amino-3-methylpyrazine (C₅H₇N₃), the expected monoisotopic mass is approximately 109.064 Da, leading to an anticipated [M+H]⁺ ion at m/z 110.071.

Tandem MS (MS/MS) experiments involve the fragmentation of the molecular ion to provide structural information. The way a molecule breaks apart—its fragmentation pattern—is like a fingerprint that helps to confirm its structure scienceready.com.auchemguide.co.uk. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway libretexts.orgmiamioh.edu. In the case of this compound, fragmentation might involve the loss of a methyl radical (•CH₃) or other characteristic cleavages of the pyrazine ring. For example, in the MS/MS analysis of a related deuterated pyrazine carboxylic acid, the parent ion at m/z 156.1 showed significant fragment ions at m/z 138.0 (loss of H₂O) and 110.0 (loss of H₂O and CO) nih.gov.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion Type | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | ~110.071 |

| Fragment | Loss of Methyl (•CH₃) | ~95.056 |

| Fragment | Loss of Ammonia (NH₃) | ~93.064 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending vscht.cz. The resulting IR spectrum provides a unique fingerprint of the molecule.

For this compound, key characteristic absorption bands are expected:

N-H Stretching: The amino group (-NH₂) typically shows two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. In a study of a similar compound, N-(pyridin-2-yl)pyrazine-2-carboxamide, the N-H stretch was observed around 3323 cm⁻¹ hilarispublisher.com.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) vscht.cz.

C=N and C=C Stretching: The stretching vibrations of the pyrazine ring (C=N and C=C bonds) are expected in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group typically appears in the range of 1590-1650 cm⁻¹.

Analysis of the gas-phase FTIR spectrum of pyrazine itself has allowed for detailed assignment of its vibrational bands researchgate.net. These foundational data, combined with studies on substituted derivatives, provide a reliable basis for interpreting the spectrum of this compound researchgate.netresearchgate.net.

Interactive Table: Characteristic IR Absorption Bands for this compound hilarispublisher.compressbooks.pub

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 | Medium-Weak |

| Methyl (-CH₃) | -C-H Stretch | 2850 - 2960 | Medium |

| Pyrazine Ring | C=N, C=C Stretch | 1400 - 1600 | Medium-Strong |

| Amino (-NH₂) | N-H Bend | 1590 - 1650 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound was not found in the surveyed literature, analysis of closely related aminopyrazine derivatives provides significant insight into the expected solid-state behavior.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules of aminopyrazine derivatives are organized in a crystal lattice through various intermolecular forces, with hydrogen bonding playing a dominant role. The amino group (-NH₂) is an excellent hydrogen bond donor, while the nitrogen atoms of the pyrazine ring are effective hydrogen bond acceptors.

Dihedral Angles and Molecular Conformation

The pyrazine ring is an aromatic, planar system. X-ray diffraction would confirm this planarity and precisely measure bond lengths and angles within the ring. Key structural parameters include the dihedral angles, which describe the rotation around bonds. For this compound, the dihedral angle of interest would be the one defining the orientation of the amino and methyl groups relative to the pyrazine ring. Due to the planarity of the sp² hybridized ring atoms, the substituent atoms are expected to lie in or very close to the plane of the ring, resulting in dihedral angles close to 0° or 180°. Analysis of a related pyrazine derivative, (Z,Z)-N′′-[amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide, showed that the molecule is essentially coplanar researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule.

Aromatic heterocyclic compounds like pyrazine exhibit characteristic absorption bands. The gas-phase UV absorption spectrum of pyrazine shows two broad bands with maxima around 256 nm and 317 nm researchgate.net. These absorptions are typically assigned to π → π* and n → π* electronic transitions, respectively.

π → π transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For pyrazine, this occurs in the shorter wavelength UV region.

n → π transitions:* These are lower-energy, lower-intensity absorptions that involve exciting an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These are responsible for the absorption at longer wavelengths.

The addition of an amino group (an auxochrome) to the pyrazine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect). Theoretical studies on aminopyrazine in methanol (B129727) confirm that intermolecular hydrogen bonding with the solvent can further influence the electronic excited states and absorption spectra nih.gov.

Computational Chemistry and Theoretical Studies of 2 Amino 3 Methylpyrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It has become a popular and versatile tool for studying organic molecules due to its favorable balance between computational cost and accuracy. imist.ma DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of 2-Amino-3-methylpyrazine.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For pyrazine (B50134) derivatives, this is often achieved using hybrid exchange-correlation functionals like Becke’s three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p). derpharmachemica.comnanoient.org This level of theory has proven reliable for predicting the structural and electronic properties of medium-sized organic molecules. imist.ma

The process involves starting with an initial molecular geometry and iteratively modifying it to minimize the total electronic energy. derpharmachemica.com Once the optimized structure is obtained, various electronic properties can be analyzed. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, providing insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov A smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, hyperconjugative interactions, and charge delocalization within the molecule. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Pyrazine Derivative Core Structure (Calculated via DFT) Note: This table presents typical bond lengths and angles for a substituted pyrazine ring, as specific experimental or calculated data for this compound was not available in the searched literature. The values are based on DFT calculations for related pyrazine molecules. researchgate.net

| Parameter | Bond/Angle | Value (Å / °) |

| Bond Length | C2-N1 | 1.338 |

| Bond Length | C3-N4 | 1.338 |

| Bond Length | C2-C3 | 1.401 |

| Bond Length | C5-C6 | 1.391 |

| Bond Length | N1-C6 | 1.339 |

| Bond Length | N4-C5 | 1.339 |

| Bond Angle | C6-N1-C2 | 116.5 |

| Bond Angle | N1-C2-C3 | 121.8 |

| Bond Angle | C2-C3-N4 | 121.8 |

| Bond Angle | C3-N4-C5 | 116.5 |

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution and predicting the reactivity of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a visual guide to the regions that are rich or deficient in electrons. uni-muenchen.deresearchgate.net

In an MESP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack and are favorable for interactions with positive charges. Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

For this compound, the MESP map would be expected to show significant negative potential around the two nitrogen atoms of the pyrazine ring and the nitrogen atom of the amino group, reflecting the high electronegativity and lone pairs of electrons on these atoms. These sites represent the most likely points for hydrogen bonding and coordination with metal ions. The hydrogen atoms of the amino group and the aromatic C-H bonds would exhibit positive potential, making them potential hydrogen bond donors. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of molecules in complex environments, such as in solution or bound to a protein. rsc.org

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is a primary carrier for a wide variety of endogenous and exogenous molecules, including drugs. nih.govresearchgate.net Understanding the binding interaction of this compound with HSA is crucial for predicting its pharmacokinetic profile.

MD simulations can be used to model the process of the ligand binding to the protein and to characterize the resulting complex. Studies on similar small molecules binding to HSA have identified specific binding sites, often located in subdomains IIA and IIIA (also known as Sudlow's sites I and II). rsc.orgmdpi.com Molecular docking, a technique often used to generate the starting structure for MD simulations, can predict the preferred binding pose of the ligand. Subsequent MD simulations then allow for the refinement of this pose and the analysis of the binding stability. Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, can be identified and quantified. For instance, amino acid residues like Arg218 and Lys199 are often implicated in the binding of ligands within subdomain IIA of HSA. rsc.org The negative Gibbs free energy of binding (ΔG), calculated from simulations, can indicate the spontaneity of the binding process. nih.gov

Once a ligand is bound to a protein, MD simulations can assess the stability of the complex and analyze any conformational changes that occur in either the ligand or the protein. researchgate.net The root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms are often monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. researchgate.net By identifying key molecular features (descriptors) that influence activity, QSAR models can be used to predict the properties of new, untested compounds. ijournalse.org

For pyrazine derivatives, QSAR studies have been successfully applied to predict properties like odor thresholds and biological activities such as enzyme inhibition. ijournalse.orgjapsonline.com The process begins with a dataset of molecules with known activities. For each molecule, a set of molecular descriptors is calculated. These can include constitutional, topological, electronic, and quantum chemical parameters. DFT calculations are often used to derive accurate electronic descriptors for QSAR models. researchgate.netnih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates the descriptors with the observed activity. ijournalse.orgnih.gov For example, a 3D-QSAR model for imidazo[1,5-a]pyrazine (B1201761) derivatives identified steric and hydrophobic features as significant contributors to their inhibitory activity against Bruton's tyrosine kinase. japsonline.comjapsonline.com The resulting QSAR model, once validated, can be used to screen virtual libraries of related compounds to identify new candidates with potentially improved activity, thereby guiding synthetic efforts and accelerating the drug discovery process. nih.gov

Prediction of Physicochemical Parameters (e.g., TPSA, LogP)

Computational chemistry provides valuable insights into the physicochemical properties of molecules, aiding in the prediction of their behavior in various chemical and biological systems. For this compound, theoretical studies are instrumental in determining key parameters such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP). These parameters are crucial in medicinal chemistry and drug discovery for estimating a molecule's membrane permeability and hydrophobicity.

The prediction of these parameters is typically achieved through computational models that rely on the molecule's two-dimensional structure. These calculations are essential for early-stage drug development and for understanding the potential interactions of the compound within a biological environment.

Detailed computational analyses for this compound have yielded specific values for its TPSA and LogP. The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to permeate cell membranes. The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol (B41247) and water, and it provides an indication of its hydrophilicity or lipophilicity.

Based on computational predictions from chemical databases, the following physicochemical parameters have been reported for this compound:

Table 1: Predicted Physicochemical Parameters for this compound

| Parameter | Value |

| Topological Polar Surface Area (TPSA) | 51.80 Ų |

| LogP (XLogP) | 0.367 |

These predicted values suggest that this compound possesses a moderate polar surface area and is relatively hydrophilic. Such characteristics are significant in predicting its pharmacokinetic properties, such as absorption and distribution.

Applications of 2 Amino 3 Methylpyrazine As a Chemical Synthon

Synthesis of Bioactive Molecules

The unique chemical architecture of 2-Amino-3-methylpyrazine allows for its elaboration into a variety of molecules with pronounced biological activity. The pyrazine (B50134) ring system is a common scaffold in medicinal chemistry, and the amino and methyl substituents on this core provide strategic points for chemical modification, enabling the synthesis of targeted therapeutic agents.

Anticancer Agents

The pyrazine scaffold is a key component in the design of numerous anticancer agents. This compound serves as a valuable precursor for the synthesis of novel compounds that exhibit cytotoxicity against various cancer cell lines.

Copper(II) complexes incorporating pyrazine-based ligands have emerged as a promising class of anticancer agents nih.govnih.govresearchgate.net. The synthesis of these complexes often involves the reaction of a pyrazine derivative with a copper(II) salt. While direct synthesis from this compound is a feasible route, studies on related pyrazine-based ligands have demonstrated significant anticancer activity. For instance, a copper(II) complex derived from benzyl-2-(amino(pyrazin-2-yl)methylene)-1-methylhydrazine-1-carbodithioate has shown good anticancer activity against a panel of human cancer cell lines, including HeLa, with an IC50 value of 17.50 μM nih.gov. The mechanism of action for such complexes is often linked to the induction of oxidative stress and redox imbalance within cancer cells nih.gov. The pyrazine moiety in these complexes plays a crucial role in their coordination chemistry and biological activity.

Table 1: Anticancer Activity of a Pyrazine-based Copper(II) Complex

| Cell Line | IC50 (µM) |

|---|---|

| A375 | 20.30 |

| PANC-1 | 22.10 |

| MKN-74 | 25.40 |

| T-47D | 21.80 |

| HeLa | 17.50 |

| NCI-H1563 | 28.60 |

Data derived from a study on a related pyrazine-based copper(II) complex. nih.gov

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making FGFRs an attractive target for cancer therapy. Derivatives of 3-aminopyrazine-2-carboxamide, which can be conceptually derived from this compound, have been designed and synthesized as novel FGFR inhibitors. One such derivative, 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide, has been identified as a pan-FGFR inhibitor with potent activity against FGFR1-4 nih.gov. This compound effectively blocked the activation of FGFR and its downstream signaling pathways and demonstrated significant antitumor activity in multiple cancer cell lines with FGFR abnormalities nih.gov.

Table 2: In Vitro Activity of a 3-Amino-pyrazine-2-carboxamide Derivative against FGFR Kinases

| Kinase | IC50 (nM) |

|---|---|

| FGFR1 | 15.6 |

| FGFR2 | 22.4 |

| FGFR3 | 8.7 |

| FGFR4 | 31.2 |

Data represents the inhibitory activity of a potent 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative. nih.gov

Antimicrobial Agents

The pyrazine nucleus is a well-established pharmacophore in the development of antimicrobial agents. This compound provides a versatile platform for the synthesis of compounds with potent activity against a range of pathogenic bacteria and fungi.

Derivatives of pyrazine have shown significant promise as antibacterial agents. For instance, N-benzyl-3-chloropyrazine-2-carboxamides, which can be synthesized from pyrazine precursors, have demonstrated notable activity against Staphylococcus aureus. One of the most active compounds in a studied series was 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, exhibiting a minimum inhibitory concentration (MIC) of 7.81 μM against S. aureus nih.gov.

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has also benefited from pyrazine-based compounds. Pyrazinamide (B1679903), a first-line antitubercular drug, is a pyrazine carboxamide. Numerous derivatives have been synthesized to improve efficacy and overcome resistance. For example, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide have shown potent activity against M. tuberculosis H37Rv, with MIC values of 12.5 μg/mL nih.gov. Similarly, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized, with some compounds exhibiting significant activity against M. tuberculosis H37Ra with IC50 values ranging from 1.35 to 2.18 μM rsc.org.

Table 3: Antibacterial Activity of Pyrazine Derivatives

| Compound | Organism | MIC/IC50 |

|---|---|---|

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 µM (MIC) |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL (MIC) |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL (MIC) |

| Substituted benzamide (B126) derivative 6a | Mycobacterium tuberculosis H37Ra | 1.35 µM (IC50) |

Data compiled from various studies on pyrazine-based antibacterial agents. nih.govrsc.org

Pyrazine derivatives have also been investigated for their antifungal properties. Studies on N-substituted 3-aminopyrazine-2-carboxamides have shown activity against various fungal strains, including Trichophyton interdigitale and Candida albicans. The antifungal activity of these compounds is influenced by the nature of the substituent on the carboxamide nitrogen.

In the context of Candida albicans, a common opportunistic fungal pathogen, novel triazine amine derivatives have been synthesized and screened for their antifungal potential. Several compounds in a synthesized series showed promising activity against C. albicans taylorfrancis.com. While not directly synthesized from this compound, these findings highlight the potential of the broader class of nitrogen-containing heterocycles, including pyrazines, in the development of new antifungal agents. For example, a study of imidazo[1,2-b] nih.govnih.govnih.govnih.govtetrazines, another class of nitrogen-rich heterocycles, demonstrated activity against various dermatophytes, including Trichophyton species researchgate.net.

Table 4: Antifungal Activity of a Pyrazine Derivative

| Compound | Organism | MIC (µmol/L) |

|---|---|---|

| N-octyl-3-(octylamino)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 |

Data from a study on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. researchgate.net

Antitubercular Agents

The pyrazine moiety is a cornerstone in the development of antitubercular drugs, most notably pyrazinamide, a first-line medication for tuberculosis (TB). nih.govtandfonline.com Researchers have extensively utilized aminopyrazine scaffolds to synthesize novel compounds with potent activity against Mycobacterium tuberculosis.

One approach involves creating hybrid molecules that combine the pyrazine scaffold with other moieties known for their antimycobacterial properties. In one study, thirty-one such hybrid compounds were synthesized and screened for their in vitro activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov Six of these compounds displayed significant activity, with Minimum Inhibitory Concentration (MIC) values less than or equal to 6.25 µg/ml, comparable to pyrazinamide. nih.gov In silico studies suggested that these novel compounds may exert their effect by targeting the pantothenate synthetase enzyme. nih.gov

Another strategy involves the synthesis of pyrazine-2-carboxamide derivatives and pyrazine-benzothiazole conjugates. africaresearchconnects.com For instance, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. tandfonline.com Several of these compounds exhibited potent activity against Mycobacterium tuberculosis H37Ra with IC50 values in the low micromolar range. tandfonline.com Furthermore, novel hybrid compounds integrating both pyrazine and 1,2,4-triazole (B32235) rings have demonstrated enhanced antimycobacterial activity, highlighting a strategic approach for developing new agents against drug-resistant TB. niscpr.res.in

The research underscores the versatility of the aminopyrazine core in generating a library of potential antitubercular agents through various synthetic modifications.

| Compound Series | Target | Key Findings |

| Pyrazine-based Hybrids | Mycobacterium tuberculosis H37Rv | Six compounds showed MIC values ≤6.25 µg/ml. nih.gov |

| Substituted Benzamides | Mycobacterium tuberculosis H37Ra | Five compounds showed IC50 values from 1.35 to 2.18 μM. tandfonline.com |

| Pyrazine-1,2,4-triazole Hybrids | Mycobacterium tuberculosis | Enhanced antimycobacterial activity. niscpr.res.in |

Antioxidant Compounds

Aminopyrazine derivatives have been identified as a significant family of antioxidants. nih.gov This discovery was spurred by the observation that coelenteramine, a 2-amino-1,4-pyrazine derivative and a metabolite of the bioluminescent compound coelenterazine, possesses excellent antioxidative properties against reactive oxygen and nitrogen species (ROS/RNS). nih.gov

This finding has prompted the synthesis and evaluation of various aminopyrazine derivatives for their potential as antioxidant-based therapies. nih.gov Research has shown that these synthetic compounds are effective inhibitors of lipid peroxidation and efficient quenchers of peroxynitrite. nih.gov They have demonstrated the ability to protect low-density lipoproteins (LDL) from radical-induced damage and shield cellular components like membranes and DNA from oxidative stressors. nih.gov

A series of novel imidazo[1,2-a]pyrazine (B1224502) derivatives were synthesized and screened for their antioxidant properties. Several of these compounds displayed promising free radical scavenging activity, with IC50 values ranging from 8.54 to 28.1 μM, comparable to the standard antioxidant ascorbic acid. tsijournals.com Another study focused on pyrazine-2-carboxylic acid derivatives, where the compound (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone exhibited notable antioxidant activity in both ABTS and DPPH assays. rjpbcs.com These studies confirm the potential of the aminopyrazine scaffold as a basis for developing novel antioxidant compounds. nih.govtsijournals.comrjpbcs.com

| Compound Class | Antioxidant Assay | Notable Results |

| Synthetic Aminopyrazines | Lipid peroxidation, Peroxynitrite quenching | Efficiently protected LDL and cellular components from oxidative damage. nih.gov |

| Imidazo[1,2-a]pyrazines | Free radical scavenging | IC50 values as low as 8.54 μM. tsijournals.com |

| Pyrazine-2-carboxylic acid derivatives | ABTS, DPPH | Compound P10 showed significant radical scavenging activity. rjpbcs.com |

Antiviral Agents

2-Aminopyrazine (B29847) is a critical starting material for the synthesis of Favipiravir (T-705), a broad-spectrum antiviral drug effective against various RNA viruses. researchgate.netsemanticscholar.org The synthesis of Favipiravir, chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide, has been approached through multiple synthetic routes starting from 2-aminopyrazine. researchgate.net

One efficient protocol involves a seven-step synthesis beginning with the regioselective chlorination of the pyrazine ring of 2-aminopyrazine. researchgate.net This is followed by bromination, palladium-catalyzed cyanation, and a Sandmeyer diazotization/chlorination to produce the key intermediate, 3,6-dichloropyrazine-2-carbonitrile. researchgate.net Subsequent nucleophilic fluorination, nitrile hydration, and hydroxyl substitution yield the final Favipiravir product. researchgate.net This route offers a significant improvement in yield over previous methods. researchgate.net

The pyrazine scaffold is central to Favipiravir's mechanism of action, which involves the selective inhibition of the RNA-dependent RNA polymerase enzyme essential for viral replication. researchgate.net The development of Favipiravir showcases the pivotal role of aminopyrazine synthons in creating potent antiviral therapeutics. researchgate.netsemanticscholar.org Research has also explored the synthesis of other pyrazine derivatives as potential antiviral agents, such as derivatives of pyrazine-2-carboxylic acid with amino acid esters, which have been tested against influenza A/H1N1 and SARS-CoV-2. nih.gov

Diuretic Compounds

The pyrazine nucleus is a known scaffold for diuretic agents. Research dating back several decades has identified N-amidino-3-aminopyrazinecarboxamide derivatives as potent diuretics. Specifically, N-amidino-3-amino-6-halopyrazinecarboxamides have been synthesized and studied for their diuretic properties. The structure-activity relationship of these compounds is a key area of investigation in the development of new diuretic drugs.

Anti-ulcerogenic Compounds

The aminopyrazine core can be elaborated into more complex heterocyclic systems, such as imidazo[1,2-a]pyrazines, which have demonstrated significant anti-ulcer activity. nih.gov The synthesis of these compounds often starts from an appropriately substituted aminopyrazine.

One notable compound, 3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine (Sch 32651), was identified as having a promising profile with a combination of antisecretory and cytoprotective activities in animal models. nih.gov This compound emerged from structure-activity relationship studies aimed at finding successors to earlier anti-ulcer agents. nih.gov The synthesis and biological evaluation of various substituted imidazo[1,2-a]pyridines and the related imidazo[1,2-a]pyrazine have shown that modifications to the core structure can lead to potent anti-ulcerogenic agents. nih.gov These findings highlight the utility of the aminopyrazine synthon in the construction of novel compounds for treating peptic ulcer disease.

Materials Science Applications

Dyes and Pigments

The pyrazine chromophore is a valuable component in the synthesis of functional dyes and pigments for optoelectronic applications. By modifying the pyrazine core, materials with specific optical properties can be engineered.

For example, a series of 2,5-diamino-3,6-dicyanopyrazine dyes have been synthesized. By attaching alkyl chains of varying lengths (butyl, pentyl, hexyl, heptyl, octyl, and dodecyl) to the amino groups, researchers have successfully created "liquid dyes" that are fluid at room temperature. These liquid dyes exhibit favorable fluorescent properties in their liquid state. One derivative with a dodecyl substitution showed a high fluorescence efficiency of 0.59 and was successfully used as an emitter material in an organic light-emitting diode (OLED). This device produced an efficient yellow emission with a maximum brightness of 336 cd/m².

In another application, thieno[3,4-b]pyrazine-based organic sensitizers have been synthesized for use in dye-sensitized solar cells (DSSCs). These dyes feature complex molecular architectures, such as D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) designs, built around the pyrazine core. These materials exhibit broad and intense light absorption across the visible spectrum, making them suitable for applications in photovoltaics.

Electroluminescent Materials

While direct and extensive research specifically detailing the application of this compound in electroluminescent materials is not widely documented in publicly available literature, the core pyrazine structure is a recognized component in the design of organic light-emitting diodes (OLEDs). Pyrazine and its derivatives are utilized as electron-accepting units in the molecular architecture of thermally activated delayed fluorescence (TADF) emitters. chemrxiv.orgacs.org These materials are crucial for achieving high efficiency in OLEDs by enabling the conversion of non-emissive triplet excitons into emissive singlet excitons.

The strategy often involves creating donor-acceptor (D-A) type molecules where a pyrazine unit serves as the acceptor. For instance, blue TADF emitters have been developed using pyrazine as an acceptor moiety coupled with electron-donating groups like carbazoles. chemrxiv.org The electronic properties of the pyrazine ring can be tuned to achieve desired emission colors, with some pyrazine-based emitters exhibiting deep blue electroluminescence. chemrxiv.org The introduction of substituents, such as amino and methyl groups, onto the pyrazine ring can further modify the electronic and photophysical properties of the resulting materials, although specific performance data for this compound in this context is scarce. The general utility of the pyrazine core in developing bipolar host materials for phosphorescent OLEDs (PhOLEDs) has also been demonstrated. rsc.org

Coordination Chemistry and Ligand Design

This compound is a versatile ligand in coordination chemistry due to the presence of multiple potential donor sites: the two nitrogen atoms of the pyrazine ring and the exocyclic amino group. Its coordination behavior is influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Metal Complexes (e.g., with Ag(I), Co(III), Cu(II))

Research into the coordination complexes of this compound with various transition metals is an active area of study. While crystal structures for complexes with this specific ligand are not abundantly reported, the coordination chemistry of analogous compounds, such as 2-amino-3-methylpyridine, provides valuable insights.

Silver(I) Complexes: In a complex with a related ligand, 2-amino-3-methylpyridine, Ag(I) forms a polymeric structure. mdpi.com The pyridine (B92270) ring nitrogen and the exocyclic amino group both participate in coordination, with the amino group acting as a bridge between two silver ions. mdpi.com This bridging coordination mode results in the formation of a one-dimensional polymeric chain. It is plausible that this compound could adopt a similar bridging behavior through one of its ring nitrogens and the exocyclic amino group, leading to the formation of coordination polymers with Ag(I). Studies on other aminopyrazine ligands with Ag(I) have also shown the formation of two-dimensional coordination polymers. researchgate.net

Cobalt(III) Complexes: The coordination chemistry of Co(III) with aminopyrazine ligands is less specifically documented in comparison to other metals. However, Co(III) is known to form stable octahedral complexes with a variety of nitrogen-donor ligands. semanticscholar.org It is expected that this compound would act as a mono- or bidentate ligand, coordinating to the Co(III) center through the ring and/or amino nitrogen atoms to form stable six-coordinate complexes. The formation of such complexes is often characterized by distinct electronic transitions in the UV-visible spectrum.

Copper(II) Complexes: Copper(II) readily forms complexes with a wide range of nitrogen-containing heterocyclic ligands. In complexes with the analogous 2-amino-3-methylpyridine, Cu(II) has been shown to coordinate with the ring nitrogen. mdpi.com For pyrazine and its derivatives, Cu(II) can coordinate to one or both of the ring nitrogen atoms, leading to the formation of mononuclear, dinuclear, or polymeric structures. nih.govresearchgate.net The amino group of this compound can also be involved in coordination, potentially leading to chelation or bridging, which would influence the resulting structure and magnetic properties of the complex.

Ligand Oxidation and Stability in Complexes

The stability of metal complexes containing this compound is a key factor in their potential applications. Thermal stability studies on related coordination polymers, such as those involving copper(I) halides and 2-methylpyrazine (B48319), have shown that the pyrazine ligands can be released upon heating, with the decomposition temperature depending on the specific structure of the complex. researchgate.net For pyrazine-2,3-dicarboxylatocopper(II) complexes, thermal decomposition is a multistage process that begins with the loss of water molecules, followed by the degradation of the organic ligand at higher temperatures. chempap.org

The redox behavior of this compound within a metal complex is another important aspect. While the free ligand may not exhibit reversible redox processes, its coordination to a redox-active metal center can lead to interesting electrochemical properties. researchgate.net The amino group on the pyrazine ring can influence the electron density of the system and, consequently, the redox potential of the metal center. In some cases, the ligand itself can be redox-active, participating in electron transfer processes. nih.govmdpi.com This behavior is crucial for the development of materials with applications in catalysis and molecular electronics.

Analytical Methodologies for Pyrazine Detection and Quantification in Research Matrices

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, offers powerful solutions for the separation, identification, and quantification of 2-Amino-3-methylpyrazine. Gas and liquid chromatography, coupled with mass spectrometry, are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely applied and robust technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The methodology involves the separation of the analyte from other components in a sample based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Following separation, the compound is ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

The successful analysis of pyrazines by GC-MS is highly dependent on the selection of appropriate instrumental parameters. The choice of the capillary column is critical, with non-polar or medium-polar stationary phases such as those containing 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or HP-5MS) being commonly employed. littlemsandsailing.commanchester.ac.uk The temperature program of the GC oven is optimized to ensure adequate separation of the target analyte from matrix interferences. manchester.ac.uk

A significant challenge in the GC-MS analysis of alkylpyrazines is the similarity in the mass spectra of positional isomers. nih.gov This can make unambiguous identification based solely on mass spectral data difficult. To overcome this, the use of gas chromatographic retention indices (RIs) is often essential for confident peak assignment. nih.gov

Table 1: Representative GC-MS Parameters for Pyrazine (B50134) Analysis

| Parameter | Value/Description |

|---|---|

| Column | DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) researchgate.net |

| Inlet Temperature | 250 °C (Splitless injection) manchester.ac.uk |

| Oven Program | Initial temperature of 150 °C, ramped to 280 °C at 30 °C/min, hold for 10 min manchester.ac.uk |

| MS Transfer Line Temp. | 250 °C researchgate.net |

| Ion Source Temperature | 230 °C researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 30-350 |

This table presents a generalized set of parameters and may require optimization for specific applications.

For non-volatile or thermally labile pyrazine derivatives, or when higher sensitivity and selectivity are required, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is an invaluable tool. UPLC utilizes columns packed with sub-2 µm particles, which allows for higher resolution, increased peak capacity, and faster analysis times compared to conventional HPLC. rsc.org

In UPLC-MS/MS, the separation is achieved in the liquid phase, followed by ionization, typically using electrospray ionization (ESI), and detection by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. nih.gov This is particularly advantageous when analyzing complex matrices, as it minimizes interferences from co-eluting compounds. nih.gov

The mobile phase composition, typically a mixture of an aqueous solvent with an organic modifier like acetonitrile (B52724) or methanol (B129727), and the gradient elution program are critical parameters that are optimized to achieve the desired separation. For the analysis of amino compounds, the pH of the mobile phase is often controlled using additives like formic acid to ensure efficient ionization. mdpi.com

Table 2: Typical UPLC-MS/MS Parameters for the Analysis of Amino Compounds

| Parameter | Value/Description |

|---|---|

| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A time-programmed gradient from a low to high percentage of mobile phase B |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |

| Mass Analyzer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table provides a general framework; specific MRM transitions and other parameters must be optimized for this compound.

Other Detection Methods (e.g., Sensors)

Beyond traditional chromatographic techniques, there is growing interest in the development of novel sensors for the rapid and sensitive detection of pyrazine compounds. These sensors can be broadly categorized into electrochemical and optical (fluorescent) sensors.

Electrochemical sensors offer advantages such as high sensitivity, rapid response times, and the potential for miniaturization and portability. researchgate.net These sensors typically work by measuring the change in an electrical signal (e.g., current or potential) upon the interaction of the target analyte with a modified electrode surface. For the detection of amino-containing compounds, electrode surfaces can be functionalized with materials that facilitate the electrochemical oxidation or reduction of the amine group. For instance, electrodes modified with metal-organic frameworks (MOFs) or nanomaterials have shown promise for the sensitive detection of various organic molecules. researchgate.netrsc.org

Fluorescent sensors, on the other hand, rely on a change in fluorescence intensity or wavelength upon binding of the analyte. These sensors are designed with a fluorophore and a recognition element that selectively interacts with the target compound. For pyrazine derivatives, fluorescent probes have been developed that exhibit a "turn-on" or "turn-off" fluorescence response in the presence of the analyte. nih.gov The design of such probes often involves leveraging the electronic properties of the pyrazine ring to modulate the fluorescence of a nearby fluorophore.

Sample Preparation and Pre-treatment Strategies

Effective sample preparation is a critical step in the analytical workflow for the detection of this compound, as it serves to isolate the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique is highly dependent on the physical and chemical properties of the analyte and the complexity of the sample matrix.

Liquid Phase Extraction (LPE), also known as solvent extraction, is a widely used technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases. In the context of extracting this compound from an aqueous matrix, an organic solvent in which the pyrazine is more soluble would be used. The efficiency of the extraction can be influenced by factors such as the choice of organic solvent, the pH of the aqueous phase, and the ratio of the volumes of the two phases. Multiple extractions are often performed to maximize the recovery of the analyte.

Solid Phase Extraction (SPE) is a versatile and efficient sample preparation technique that utilizes a solid sorbent to selectively adsorb the analyte of interest from a liquid sample. The analyte is then eluted from the sorbent using a small volume of a suitable solvent. SPE offers several advantages over LPE, including higher enrichment factors, reduced solvent consumption, and the potential for automation.

For the extraction of pyrazines and other heterocyclic compounds from various matrices, a range of sorbent materials can be employed. Reversed-phase sorbents, such as C18-modified silica, are commonly used for the extraction of moderately polar to non-polar compounds from aqueous samples. The selection of the appropriate sorbent and elution solvent is crucial for achieving high recovery and a clean extract. In some cases, specialized sorbents, such as those based on metal-organic frameworks, have been developed for the targeted extraction of specific classes of compounds, including triazine herbicides which share structural similarities with pyrazines. researchgate.net

Mechanistic Studies on Biological Activity and Interactions

Cellular Mechanisms of Action (e.g., Oxidative Stress, Redox Imbalance)

Oxidative stress represents an imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system to detoxify these reactive products through its antioxidant defenses. nih.gov At physiological concentrations, ROS can act as second messengers in cellular signaling. nih.gov However, an overproduction of ROS can lead to oxidative damage to cellular components. mdpi.com This state of imbalance is implicated in the development of various diseases. nih.gov

The cellular response to oxidative stress involves a complex endogenous antioxidant system comprising both enzymatic and non-enzymatic proteins that neutralize reactive species. nih.gov When this system is overwhelmed, cellular functions can be modulated through complex signaling cascades, leading to either cell survival or death, depending on the magnitude of the oxidative insult and the cell type. nih.gov The nitration of tyrosine residues to form 3-nitrotyrosine (B3424624) is a key biomarker of nitroxidative stress and can significantly alter protein structure and function, indicating oxidative cell injury. nih.gov While the general mechanisms of oxidative stress are well-documented, specific studies detailing the direct role of 2-Amino-3-methylpyrazine in inducing or mitigating oxidative stress and redox imbalance are not extensively covered in the available research.

In response to oxidative stress, cells can upregulate the expression of antioxidant enzymes to restore redox balance. Key enzymes in this defense system include superoxide (B77818) dismutase (SOD) and catalase (CAT). SOD enzymes catalyze the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, while catalase facilitates the decomposition of hydrogen peroxide into water and oxygen. The upregulation of genes encoding these enzymes, such as SOD2 (which codes for the mitochondrial form of superoxide dismutase) and CAT, is a critical cellular defense mechanism against oxidative damage. Detailed studies specifically linking this compound to the upregulation of SOD2 and CAT genes are not prominently featured in current research.

Enzyme Inhibition Studies (e.g., AChE, BChE, GlcN-6-P synthase, Enoyl-ACP-reductase)

The interaction of pyrazine (B50134) derivatives with various enzymes has been a subject of investigation. For instance, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have demonstrated moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Quantitative structure-activity relationship (QSAR) studies on these related compounds indicated that binding affinity is enhanced by an increase in molecular volume and the substitution of the amide oxygen with sulfur. researchgate.net

Separately, studies on glucosamine-6-phosphate (GlcN-6-P) synthase have shown that N3-oxoacyl derivatives of L-2,3-diaminopropanoic acid can inactivate this enzyme in a time- and concentration-dependent manner. nih.gov The inactivation process involves the formation of an enzyme-ligand complex followed by irreversible modification of the enzyme. nih.gov However, specific inhibitory studies focusing on this compound against AChE, BChE, GlcN-6-P synthase, or Enoyl-ACP-reductase are not detailed in the available literature.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is frequently used to understand the binding mode of ligands and their binding affinity with protein complexes. semanticscholar.org

In studies of pyrazine-linked 2-aminobenzamides as inhibitors of class I histone deacetylases (HDACs), molecular docking has been instrumental. mdpi.comnih.govnih.gov These analyses show that the 2-aminobenzamide (B116534) moiety acts as a zinc-binding group (ZBG), chelating the zinc ion in the enzyme's active site in a bidentate manner. semanticscholar.orgnih.gov The pyrazine linker group is accommodated within a hydrophobic tunnel, engaging in π–π interactions with phenylalanine residues (F150/155/144 and F205/210/200 in HDAC1/2/3, respectively). nih.gov Furthermore, hydrogen bonds with key histidine and tyrosine residues help stabilize the zinc coordination. semanticscholar.orgnih.gov

Table 1: Key Interactions of Pyrazine-Linked Compounds with HDAC Isoforms

| Interacting Component | Residues in HDAC1 | Residues in HDAC2 | Residues in HDAC3 | Type of Interaction |

|---|---|---|---|---|

| Zinc Ion | N/A | N/A | N/A | Bidentate Chelation |

| Pyrazine Linker | F150, F205 | F155, F210 | F144, F200 | π–π Stacking |

| Piperazine Unit | D99 | D104 | D93 | Ionic Interaction |

| 2-Aminobenzamide | H140, H141, Y303 | H145, H146, Y308 | H134, H135, Y298 | Hydrogen Bonding |

This data is based on studies of pyrazine-linked 2-aminobenzamide derivatives, not this compound itself. nih.gov

Molecular dynamics (MD) simulations have been used to investigate the stability of these predicted binding modes, confirming that the bidentate zinc-chelation is preserved. mdpi.com

In Vitro Cytotoxicity Assessments (e.g., HepG2 cell line)

In vitro cytotoxicity assays are essential for evaluating the potential toxic effects of chemical compounds on cells. The human hepatocellular carcinoma cell line, HepG2, is a widely used model in such studies. nih.govmdpi.comnih.gov Assays like the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide) test are employed to assess cell viability and determine the concentration of a compound that causes 50% inhibition of cell growth (IC50). researcher.life